
1-(4-氰基苯基)-N-异丙基甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyanophenyl)-N-isopropylmethanesulfonamide is an organic compound characterized by the presence of a cyanophenyl group attached to an isopropylmethanesulfonamide moiety
科学研究应用
1-(4-Cyanophenyl)-N-isopropylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
Compounds with similar structures, such as 4-[(4-cyanophenyl)(4h-1,2,4-triazol-4-yl)amino]methyl phenyl sulfamate, have been identified as dual aromatase and sulfatase inhibitors . These enzymes play crucial roles in steroid hormone biosynthesis, and their inhibition can have significant therapeutic implications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-cyanophenyl)-N-isopropylmethanesulfonamide typically involves the reaction of 4-cyanophenylamine with isopropylmethanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of 1-(4-cyanophenyl)-N-isopropylmethanesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-(4-Cyanophenyl)-N-isopropylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
相似化合物的比较
- 1-(4-Cyanophenyl)-N-methylmethanesulfonamide
- 1-(4-Cyanophenyl)-N-ethylmethanesulfonamide
- 1-(4-Cyanophenyl)-N-propylmethanesulfonamide
Comparison: 1-(4-Cyanophenyl)-N-isopropylmethanesulfonamide is unique due to its specific isopropyl group, which can influence its chemical reactivity and biological activity compared to its methyl, ethyl, and propyl analogs. The presence of the isopropyl group may enhance the compound’s stability and binding affinity to certain molecular targets, making it a valuable compound for research and development.
属性
IUPAC Name |
1-(4-cyanophenyl)-N-propan-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-9(2)13-16(14,15)8-11-5-3-10(7-12)4-6-11/h3-6,9,13H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGWZGPXJCIUHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
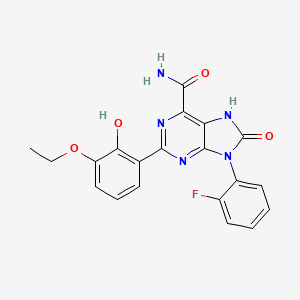
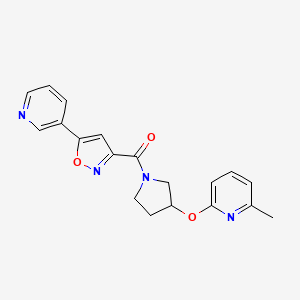
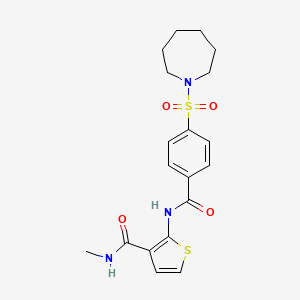
![N-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2388560.png)
![4-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2388561.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2388563.png)



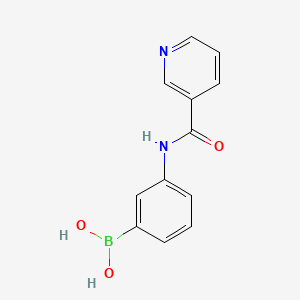
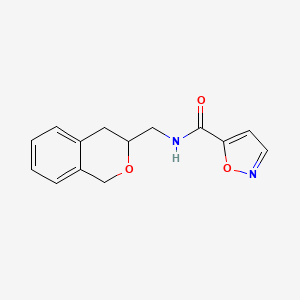
![2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propan-1-ol](/img/structure/B2388573.png)

![Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2388575.png)
